7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and a difluoromethyl group at the 5th position
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .
Mode of Action
It’s known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives can interact with their targets and cause significant changes .
Biochemical Pathways
It’s known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives can inhibit the erk signaling pathway .
Result of Action
It’s known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives can inhibit the growth and colony formation of certain cells .
Biochemical Analysis
Biochemical Properties
Compounds in the [1,2,4]triazolo[1,5-a]pyrimidine family are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related [1,2,4]triazolo[1,5-a]pyrimidine compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2,4-triazole-5-amine with ethyl 4-chloro-3-oxobutanoate in the presence of acetic acid to form an intermediate compound. This intermediate is then treated with phosphorus oxychloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The triazole and pyrimidine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells by targeting specific signaling pathways.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes, due to its unique electronic properties.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Chloro-5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. This structural feature contributes to its potential as a versatile scaffold for the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
7-chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N4/c7-4-1-3(5(8)9)12-6-10-2-11-13(4)6/h1-2,5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOBRAHBVJGIGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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